N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenoxypropanamide
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Overview
Description
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenoxypropanamide is a synthetic organic compound that features a piperidine ring, an oxane ring, and a phenoxypropanamide moiety
Scientific Research Applications
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenoxypropanamide is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that binds to compounds known as opioids. This receptor plays a key role in pain perception, stress response, and addiction .
Mode of Action
This compound acts as a selective antagonist at the KOR . This means it binds to the KOR and blocks its activation by other compounds, preventing the receptor’s usual effects .
Biochemical Pathways
pain perception, mood regulation, and stress response . By blocking the KOR, it may prevent the activation of these pathways by other opioid compounds .
Pharmacokinetics
The compound has good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics . This suggests it is well-absorbed in the body, is distributed effectively to its site of action, is metabolized appropriately, and is excreted without causing toxicity .
Result of Action
In animal studies, oral administration of this compound showed potent efficacy in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia . This suggests that the compound may have potential applications in conditions related to the KOR, such as pain disorders, mood disorders, and addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenoxypropanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the oxane ring and the phenoxypropanamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Comparison with Similar Compounds
Similar Compounds
- N-(Oxan-4-yl)-1-(prop-2-yn-1-yl)piperidin-4-amine
- 7-fluoranyl-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one
- 1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine
Uniqueness
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-16(25-19-5-3-2-4-6-19)20(23)21-15-17-7-11-22(12-8-17)18-9-13-24-14-10-18/h2-6,16-18H,7-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUVQYDIMWIUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C2CCOCC2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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